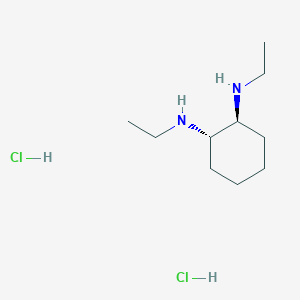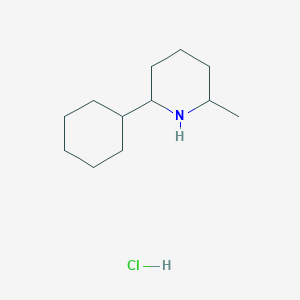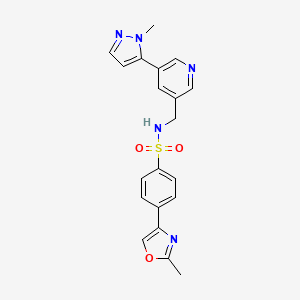
N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(4-methoxyphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(4-methoxyphenyl)propanamide, also known as BML-190, is a selective antagonist of the cannabinoid receptor type 2 (CB2). It was first synthesized in 2000 by researchers at the University of Connecticut, and since then, it has been used in numerous scientific studies to investigate the role of CB2 receptors in various physiological and pathological conditions.
Applications De Recherche Scientifique
Pharmacological Research
- Tepoxalin, a derivative of the compound , is an orally active anti-inflammatory agent that inhibits both cyclooxygenase and 5-lipoxygenase activities. It has been evaluated for its toxicity in rats and dogs, revealing effects such as increased liver weight, hepatic necrosis, and gastrointestinal erosions at certain dosages (Knight et al., 1996).
Chemical Synthesis and Characterization
- A study focusing on luminescent mono- and binuclear cyclometalated platinum(II) complexes with derivatives similar to the compound of interest revealed insights into their fluid- and solid-state interactions, potentially relevant for the development of new materials (Lai et al., 1999).
- Another study examined the spectroscopic and quantum chemical aspects of a similar compound, highlighting its potential for antimicrobial activity and molecular docking studies (Viji et al., 2020).
Material Science Applications
- The photocatalysed degradation of N-(3,4-dichlorophenyl)propanamide, a related compound, was investigated, providing insights into environmental remediation processes (Sturini et al., 1997).
- A study on the aldol-type reaction by Propen-2-yl Acetate in the presence of related compounds offers insights into organic synthesis techniques (Masuyama et al., 1992).
Nonlinear Optical Properties
- Research on N-(2-Chlorophenyl)-(1-Propanamide), a nonlinear organic crystal, highlighted its potential for applications in electro-optics and nonlinear optics, demonstrating its optical properties and crystal growth techniques (Prabhu et al., 2001).
Propriétés
IUPAC Name |
N-[2-(2-chlorophenyl)-2-methoxyethyl]-3-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO3/c1-23-15-10-7-14(8-11-15)9-12-19(22)21-13-18(24-2)16-5-3-4-6-17(16)20/h3-8,10-11,18H,9,12-13H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAYKZCFFOHQXPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC(C2=CC=CC=C2Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-((naphthalen-1-ylmethyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2834709.png)



![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-7-ethoxybenzofuran-2-carboxamide hydrochloride](/img/structure/B2834715.png)

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2834717.png)



![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2834728.png)
